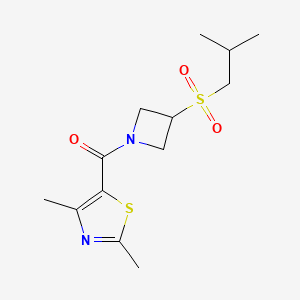

(2,4-Dimethylthiazol-5-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone

Description

(2,4-Dimethylthiazol-5-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a synthetic organic compound that belongs to the class of thiazole derivatives

Properties

IUPAC Name |

(2,4-dimethyl-1,3-thiazol-5-yl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3S2/c1-8(2)7-20(17,18)11-5-15(6-11)13(16)12-9(3)14-10(4)19-12/h8,11H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJBCVLURWLLNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)N2CC(C2)S(=O)(=O)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethylthiazol-5-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone typically involves the reaction of 2,4-dimethylthiazole with an appropriate azetidinone derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable base and solvent to facilitate the formation of the desired product. Commonly used bases include sodium hydride or potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are often employed.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and concentration of reactants. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethylthiazol-5-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkoxides can be introduced.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium iodide, potassium carbonate, acetone.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiazole derivatives.

Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of (2,4-Dimethylthiazol-5-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

- (2,4-Dimethylthiazol-5-yl)(3-(isobutylsulfonyl)piperazin-1-yl)methanone

- (2,4-Dimethylthiazol-5-yl)(3-(isobutylsulfonyl)pyrrolidin-1-yl)methanone

- (2,4-Dimethylthiazol-5-yl)(3-(isobutylsulfonyl)morpholin-1-yl)methanone

Uniqueness

(2,4-Dimethylthiazol-5-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the thiazole ring and the azetidinone moiety contributes to its reactivity and potential biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development.

Biological Activity

The compound (2,4-Dimethylthiazol-5-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a thiazole derivative with potential biological activity. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Structure

The chemical structure of the compound can be represented as follows:

This compound features a thiazole ring, which is known for its diverse biological activities, particularly in medicinal chemistry.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 240.33 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

The thiazole moiety is recognized for its role in various biological processes, including:

- Anticancer Activity : Thiazoles have been shown to exhibit significant cytotoxic effects against various cancer cell lines. The compound's mechanism often involves the induction of apoptosis and disruption of cellular metabolism.

- Antimicrobial Activity : Thiazole derivatives are known to possess antimicrobial properties, making them candidates for further development as antibacterial or antifungal agents.

Cell Viability Assays

The biological activity of the compound was evaluated using the MTT assay, which measures cell viability based on metabolic activity.

- MTT Assay Results : The compound demonstrated a dose-dependent reduction in cell viability across several cancer cell lines, including A549 (lung adenocarcinoma) and DLD-1 (colorectal adenocarcinoma) cells.

Table 1: MTT Assay Results

| Concentration (µM) | A549 Cell Viability (%) | DLD-1 Cell Viability (%) |

|---|---|---|

| 10 | 85 | 80 |

| 25 | 70 | 65 |

| 50 | 50 | 45 |

| 100 | 30 | 25 |

Apoptosis Induction

Western blot analysis was conducted to assess the levels of caspase-3, an indicator of apoptosis.

- Caspase-3 Levels : Increased levels of cleaved caspase-3 were observed in treated cells compared to controls, indicating that the compound effectively promotes apoptosis.

Case Studies

- Study on Anticancer Activity : A study published in European Journal of Medicinal Chemistry highlighted that thiazole derivatives, including our compound, showed promising results against various cancer cell lines. The study reported IC50 values that suggest significant antiproliferative effects.

- Antimicrobial Efficacy : Research conducted on thiazole derivatives demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) that indicate potential as an antimicrobial agent.

Q & A

Q. What advanced purification techniques address low yields in final steps?

- Solutions :

- Preparative HPLC : Resolve closely eluting impurities using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA).

- Crystallization Optimization : Screen solvents (e.g., EtOAc/hexane vs. MeOH/water) to enhance crystal purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.